methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate
Description
Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate (CAS: 1573547-21-3) is a triazole-based compound featuring a mercapto (-SH) group at the 3-position of the triazole ring and a methyl ester moiety. Its molecular weight is approximately 187.22 g/mol . The mercapto group confers unique reactivity, making it a candidate for thiol-specific interactions, such as disulfide bond formation or nucleophilic substitution reactions.
Properties
IUPAC Name |
methyl 3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-7-6(12)9-8-4/h2-3H2,1H3,(H2,7,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCROTTKUXFXPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=S)NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Profile
- Name : this compound
- CAS Number : 1573547-21-3
- Molecular Formula : C₆H₉N₃O₂S
- Molar Mass : 187.22 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. Various synthetic routes have been explored, including condensation reactions that yield derivatives with enhanced biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notably:
- Cytotoxicity Assays : The compound has been evaluated against several human cancer cell lines:
- Mechanism of Action :
Structure–Activity Relationship (SAR)
The activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Mercapto Group | Enhances interaction with biological targets |
| Triazole Ring | Contributes to the binding affinity and specificity |
| Propanoate Moiety | Influences solubility and bioavailability |
Study on Novel Triazole Derivatives
A study focusing on the synthesis and evaluation of triazole derivatives revealed that compounds similar to this compound exhibited promising anti-proliferative effects against various cancer cell lines. The most effective derivative showed an IC₅₀ of 3.02 µM against SKOV3 cells .
Comparative Analysis
In a comparative analysis of various triazole derivatives:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Methyl 3-(3-thio-substituted) | 3.02 | SKOV3 |
| Other Derivative A | 5.00 | MCF7 |
| Other Derivative B | 10.00 | A549 |
This table illustrates that this compound stands out for its potency against ovarian cancer cells compared to other derivatives.
Comparison with Similar Compounds
Methyl 3-(3-Chloro-1H-1,2,4-Triazol-5-yl)Propanoate (QY-0846)
Methyl 3-(5-Hydroxy-1H-1,2,4-Triazol-3-yl)Propanoate
Methyl 3-[3-(Phenoxymethyl)-4-Phenyl-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-1-yl]Propanoate (2c)
- Substituent: Phenoxymethyl and sulfanylidene groups.
- The sulfanylidene group may stabilize tautomeric forms, altering electronic properties .
Ester Group Modifications
Ethyl 3-(1H-Imidazol-1-yl)Propanoate
- Ester Group : Ethyl vs. methyl.
- Key Differences :
Comparative Data Table
Commercial and Research Status
- Availability : The target compound is discontinued , whereas analogs like QY-0846 remain available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
